molecular formula C26H28ClN5O B3017499 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862487-75-0

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3017499
CAS No.: 862487-75-0
M. Wt: 461.99
InChI Key: RXOPFPMQEJDDBT-UHFFFAOYSA-N
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Description

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a high-purity synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine chemical class, which has demonstrated significant relevance in early-stage pharmacological research. Compounds featuring this core structure are actively investigated for their potential to inhibit biologically important protein complexes, such as the RUVBL1/2 AAA+ ATPase complex, which is a promising target in oncology due to its role in cancer progression . The molecular architecture of this reagent incorporates a 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core, a scaffold known for its utility in medicinal chemistry, linked to a 5-chloro-2-methoxybenzyl-substituted piperazine. This specific arrangement is significant; research on analogous pyrazolo[1,5-a]pyrimidine-3-carboxamides has identified the benzyl group on one position and an aromatic ring-substituted piperazinyl group on another as essential for potent inhibitory activity, suggesting this compound is a sophisticated candidate for structure-activity relationship (SAR) studies . Its primary research value lies in its potential as a chemical probe for studying signal transduction pathways and protein-protein interactions in cellular models. The presence of the chlorinated methoxybenzyl and phenyl groups is designed to facilitate optimal binding within hydrophobic pockets of target proteins, a strategy supported by computational and virtual screening workflows used to discover novel small-molecule inhibitors for challenging targets like the PD-1/PD-L1 immune checkpoint . This product is provided for research use only and is strictly intended for in vitro applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are strongly advised to consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O/c1-18-15-24(32-26(28-18)25(19(2)29-32)20-7-5-4-6-8-20)31-13-11-30(12-14-31)17-21-16-22(27)9-10-23(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOPFPMQEJDDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article elaborates on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[1,5-a]pyrimidine core.
  • A piperazine ring substituted with a 5-chloro-2-methoxybenzyl group.
  • Additional dimethyl and phenyl substituents.

This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. The specific compound under discussion has shown promise in inhibiting various cancer cell lines. For example:

Cell Line IC50 (μM) Mechanism of Action
NCI-H197515.629 ± 1.03EGFR L858R/T790M kinase inhibition
A549>50Low activity; potential selectivity for EGFR WT
NCI-H4600.440 ± 0.039Selective cytotoxicity towards lung cancer cells

The compound demonstrated selective inhibition of the EGFR pathway, which is critical in many cancers, particularly non-small cell lung cancer (NSCLC) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • EGFR Kinase Inhibition : The compound has been shown to inhibit the activity of the EGFR kinase, which plays a pivotal role in tumor growth and proliferation .
  • Cell Cycle Arrest and Apoptosis Induction : Studies suggest that treatment with this compound leads to cell cycle arrest and promotes apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Modifications to the pyrazolo[1,5-a]pyrimidine structure significantly affect biological activity. For instance:

  • The presence of electron-withdrawing groups (like chlorine) enhances potency by increasing electron deficiency at the reactive sites.
  • Substituents on the piperazine ring can modulate binding affinity to target proteins, influencing overall efficacy.

Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound. The results indicated that structural variations led to differing levels of cytotoxicity against several cancer cell lines. Notably, compounds with methoxy or chloro substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models. The mechanism was primarily through inhibition of tumor angiogenesis and induction of apoptosis .

Scientific Research Applications

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antidepressant Effects : The piperazine moiety may contribute to serotonin receptor modulation.
  • Anti-inflammatory Properties : Certain structural modifications can enhance anti-inflammatory effects.

Scientific Research Applications

The compound has been investigated for various applications in medicinal chemistry:

Anticancer Research

Studies have explored the efficacy of this compound as an anticancer agent. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. The structure's ability to interact with DNA or specific oncogenic pathways makes it a valuable candidate for further development.

Neurological Disorders

Given its potential interaction with neurotransmitter systems, this compound has been evaluated for antidepressant and anxiolytic properties. Preclinical studies suggest that it may modulate serotonin receptors, which are critical in mood regulation.

Anti-inflammatory Studies

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This opens avenues for treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to controls.
  • Case Study 2 : A related compound demonstrated efficacy in preclinical models of depression, with behavioral assays indicating improved outcomes compared to standard treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The 7-position is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Position 7 Substituent Key Properties/Activities Reference
Target Compound 4-(5-Chloro-2-methoxybenzyl)piperazin Potential enhanced solubility/binding
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine Cl Benzodiazepine receptor ligand, COX-2 inhibition
7-Arylaminopyrazolo[1,5-a]pyrimidines Aryl amines (e.g., β-naphthyl) Antimalarial (IC50 = 0.16 mM)
MK86 (pyrazolo[1,5-a]pyrimidinone) 4-Chlorophenyl Pyrimidinone scaffold (oxidized ring)

Key Observations :

  • Piperazine vs. Chlorine : The target compound’s piperazine group likely improves solubility over the 7-Cl analog, which is more lipophilic and associated with receptor binding .
  • Piperazine vs. Aryl Amines: Arylaminopyrazolo[1,5-a]pyrimidines (e.g., β-naphthyl derivative) exhibit potent antimalarial activity but may suffer from metabolic instability due to the amine group . The piperazine-benzyl substituent in the target compound could mitigate this.
  • Pyrimidine vs. Pyrimidinone: Pyrimidinones (e.g., MK86) feature a carbonyl group at position 7, altering electronic properties and hydrogen-bonding capacity compared to the non-oxidized pyrimidine core in the target compound .
Substituent Variations at Positions 2, 3, and 5
Compound Position 2 Position 3 Position 5 Notable Features Reference
Target Compound Methyl Phenyl Methyl Balanced lipophilicity and steric effects N/A
MK66 (pyrazolo[1,5-a]pyrimidinone) Phenyl N/A 4-Methoxyphenyl Electron-rich substituent enhances π-π interactions
MK63 Phenyl N/A Tetrafluorophenyl Fluorine atoms increase electronegativity
MK49 Isopropyl N/A 3,5-Dinitrophenyl Electron-withdrawing groups for reactivity

Key Observations :

  • Position 2: Methyl (target) vs. isopropyl (MK49) or phenyl (MK66).
  • Position 5 : Methyl (target) vs. methoxy (MK66) or nitro (MK49). Electron-donating groups (e.g., methyl) may stabilize the ring system, while electron-withdrawing groups (e.g., nitro) enhance reactivity for further derivatization .

Q & A

Q. What are the key synthetic strategies for introducing the piperazine moiety into pyrazolo[1,5-a]pyrimidine derivatives?

The piperazine group can be introduced via nucleophilic substitution or coupling reactions. For example, refluxing intermediates with piperazine derivatives in solvents like 1,4-dioxane under inert atmospheres (e.g., argon) is common. Phosphorus oxychloride (POCl₃) may be used to activate hydroxyl groups for substitution, as seen in chlorination steps for related pyrazolo[1,5-a]pyrimidines . Purification often involves column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization from cyclohexane/CH₂Cl₂ mixtures .

Q. How can structural characterization be rigorously validated for this compound?

Use a combination of ¹H/¹³C NMR to confirm substituent positions and integration ratios. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) provides bond-length/angle data (e.g., mean C–C = 0.003 Å, R factor = 0.055) . Mass spectrometry (MS) and elemental analysis (C, H, N%) ensure molecular formula accuracy, with deviations <0.4% . IR spectroscopy verifies functional groups like amine or carbonyl stretches.

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize assays aligned with pyrazolo[1,5-a]pyrimidines’ known activities:

  • Enzyme inhibition : Test against HMG-CoA reductase, COX-2, or CRF1 receptors via fluorometric or colorimetric assays (e.g., NADPH depletion for HMG-CoA) .
  • Anticancer activity : Use MTT assays on cancer cell lines, comparing IC₅₀ values to reference drugs .
  • Receptor binding : Radioligand displacement assays for benzodiazepine or serotonin receptors .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates and energy barriers . For example, model the nucleophilic attack of piperazine on activated pyrimidine intermediates to identify optimal solvents (e.g., dioxane) and temperatures (80–100°C) .

Q. What strategies resolve contradictions in spectral data or synthetic yields?

  • Spectral mismatches : Cross-validate using 2D NMR (COSY, HSQC) to distinguish regioisomers. For example, NOESY can confirm spatial proximity of the 5-chloro-2-methoxybenzyl group to the pyrimidine core .
  • Low yields : Screen alternative catalysts (e.g., TEA vs. DIPEA) or solvents (DMF vs. THF). shows that hydrazine hydrate reaction conditions significantly impact product distribution (e.g., cyanopyrazoles vs. aminopyrazoles) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variation of substituents : Synthesize analogs with modified piperazine (e.g., morpholine), halogen (Br vs. Cl), or methoxy groups. Compare bioactivity trends .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the methoxy group and COX-2’s Arg120 .
  • Metabolic stability : Assess microsomal half-life and CYP450 inhibition to prioritize analogs with improved pharmacokinetics .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

  • Use gloveboxes for handling air-sensitive reagents (e.g., POCl₃) .
  • Employ fume hoods to mitigate exposure to volatile solvents (dioxane, CH₂Cl₂) .
  • Quench reactions with NaHCO₃ to neutralize acidic byproducts .

Q. How to troubleshoot crystallization challenges for X-ray studies?

  • Solvent screening : Test polar/non-polar mixtures (e.g., cyclohexane/CH₂Cl₂) .
  • Temperature gradients : Slow cooling from reflux to RT enhances crystal growth .
  • Additive trials : Seed crystals or use ionic liquids to induce nucleation .

Data Management and Reproducibility

Q. How can chemical software enhance experimental reproducibility?

  • Electronic lab notebooks (ELNs) : Track reaction parameters (e.g., solvent ratios, reflux times) to replicate conditions .
  • Spectra databases : Use platforms like PubChem to cross-reference NMR/MS data .
  • Process simulation : Optimize purification workflows (e.g., column chromatography gradients) via Aspen Plus .

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